2-Cyclopropyl-2H-indazole
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Overview
Description
2-Cyclopropyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The 2-cyclopropyl substitution on the indazole ring introduces unique chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2H-indazole can be achieved through several methods:
Transition Metal-Catalyzed Reactions: One common method involves the use of copper(II) acetate as a catalyst. The reaction typically starts with 2-(methylamino)benzonitrile, which reacts with an organometallic reagent to form an N-H ketimine species.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines.
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as transition metal-catalyzed reactions due to their high yields and minimal byproduct formation. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite in the presence of silver catalysts.
Reduction: Reductive reactions can be performed using hydrazine or other reducing agents.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by the electron-rich nature of the indazole ring.
Common Reagents and Conditions:
Oxidation: tert-Butyl nitrite, silver catalysts.
Reduction: Hydrazine, sodium borohydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated indazole derivatives.
Scientific Research Applications
2-Cyclopropyl-2H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2H-indazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1H-Indazole: More thermodynamically stable than 2H-indazole and commonly used in drug development.
2H-Indazole Derivatives: Include compounds with various substitutions that exhibit diverse biological activities.
Uniqueness: 2-Cyclopropyl-2H-indazole is unique due to its cyclopropyl substitution, which imparts distinct chemical properties and enhances its potential as a versatile building block in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-cyclopropylindazole |
InChI |
InChI=1S/C10H10N2/c1-2-4-10-8(3-1)7-12(11-10)9-5-6-9/h1-4,7,9H,5-6H2 |
InChI Key |
BBFWGAJQFYQTGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C3C=CC=CC3=N2 |
Origin of Product |
United States |
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